

The Pharmacological Profile of CNDAC Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	CNDAC hydrochloride	
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Introduction

2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine hydrochloride, commonly known as **CNDAC hydrochloride**, is a novel nucleoside analog with a unique mechanism of action that sets it apart from other cytotoxic agents. It is the active metabolite of the orally bioavailable prodrug sapacitabine.[1][2] The distinctive structural feature of a cyano group at the 2'-C position of the arabinose sugar moiety is central to its potent antitumor activity.[1] This technical guide provides a comprehensive overview of the pharmacological profile of **CNDAC hydrochloride**, detailing its chemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and relevant preclinical and clinical findings.

Chemical Properties

CNDAC hydrochloride is a synthetic deoxycytidine analog. Its chemical structure and properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile;hydrochloride	[3]
Molecular Formula	C10H13CIN4O4	[4]
Molecular Weight	288.69 g/mol	
CAS Number	134665-72-8	_
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (≥100 mg/mL) and PBS (pH 7.2) (≥10 mg/mL)	-

Mechanism of Action

The cytotoxic effects of CNDAC are mediated through a multi-step process that culminates in irreparable DNA damage and programmed cell death.

Cellular Uptake and Activation

Following oral administration of its prodrug, sapacitabine, CNDAC is formed through metabolism by amidases and esterases in the gastrointestinal tract, plasma, and liver. CNDAC is then transported into cells and is sequentially phosphorylated by deoxycytidine kinase and other nucleotide kinases to its active triphosphate form, CNDAC-TP.

DNA Incorporation and Induction of Strand Breaks

During the S-phase of the cell cycle, DNA polymerases incorporate CNDAC-TP into replicating DNA. The presence of the electron-withdrawing cyano group at the 2' position of the sugar ring destabilizes the N-glycosidic bond. This inherent instability leads to a β -elimination reaction, which results in the formation of a DNA single-strand break (SSB) with a modified sugar remnant at the 3'-terminus. These SSBs, if not repaired, are converted into highly lethal double-strand breaks (DSBs) when the cell attempts to undergo a second round of DNA replication.



Mechanism of Action of CNDAC Hydrochloride

Cellular Environment Metabolism Phosphorylation Substrate DNA_Polymerase DNA Damage and Repair Incorporation into DNA β-elimination Single-Strand Break (SSB) Second S-Phase DNA Damage Response (DDR) G2/M Arrest

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Mechanism of Action of CNDAC Hydrochloride



Cellular Response to DNA Damage

The accumulation of DSBs triggers the DNA damage response (DDR) pathway, leading to the activation of checkpoint kinases such as ATM and Chk1. This signaling cascade results in cell cycle arrest at the G2/M phase, preventing cells with damaged DNA from entering mitosis. Ultimately, the extensive and irreparable DNA damage leads to the induction of apoptosis. The repair of CNDAC-induced DSBs is primarily dependent on the Homologous Recombination (HR) pathway. This creates a synthetic lethal interaction in cancer cells with deficiencies in the HR pathway, such as those with BRCA1 or BRCA2 mutations.

Pharmacokinetics

The pharmacokinetic profile of CNDAC has been primarily characterized following the oral administration of its prodrug, sapacitabine.



Parameter	Description	Finding	Reference
Absorption	Sapacitabine is orally bioavailable and converted to CNDAC by amidases and esterases.	CNDAC appears in systemic circulation after oral sapacitabine administration.	
Distribution	The volume of distribution (Vd) for intravenously administered CNDAC in humans is not well-documented.	-	
Metabolism	CNDAC is the active metabolite of sapacitabine. It is activated intracellularly via phosphorylation.	CNDAC is phosphorylated to CNDAC-TP.	
Excretion	Specific excretion pathways for CNDAC are not fully characterized in the available literature.	-	_
Cellular Retention	The nucleotides are eliminated with linear kinetics from both lymphoid and myeloid cell lines.	CNDAC nucleotides are retained more effectively by ML-1 (myeloid) cells compared to CCRF- CEM (lymphoid) cells.	

Pharmacodynamics

The pharmacodynamic effects of CNDAC are centered on its ability to induce DNA damage and inhibit cell proliferation.



Cytotoxicity

CNDAC exhibits potent cytotoxic activity against a broad spectrum of human tumor cell lines, including those resistant to other nucleoside analogs like ara-C.

Cell Line	Cancer Type	IC50 (μM)	Reference
HL-60	Acute Promyelocytic Leukemia	1.5832	
THP-1	Acute Monocytic Leukemia	0.84	
CCRF-CEM	Acute Lymphoblastic Leukemia	1	
ML-1	Myeloblastic Leukemia	0.8	
L1210	Mouse Lymphocytic Leukemia	0.53	
UWB1.289 (BRCA1 ⁻ /	Ovarian Cancer	0.0099	
PEO1 (BRCA2 ⁻ / ⁻)	Ovarian Cancer	0.0102	-
Rad51D-deficient 51D1	Chinese Hamster Ovary	0.006	_
XRCC3-deficient irs1SF	Chinese Hamster Ovary	0.0053	_

Effects on DNA Synthesis and Cell Cycle

CNDAC is a potent inhibitor of DNA synthesis. Treatment with CNDAC leads to a delay in S-phase progression and a subsequent arrest of cells in the G2 phase of the cell cycle. In HCT116 cells, treatment with 6 μ M CNDAC for 48 hours resulted in 36% of cells arrested in late-S phase and 36% in the G2/M phase.

Experimental Protocols



Clonogenic Assay

The clonogenic assay is a cell-based in vitro method used to determine the ability of a single cell to grow into a colony. It is a key assay for assessing the cytotoxic effects of anticancer drugs.

Methodology:

- Cell Plating: Single-cell suspensions of the desired cancer cell line are plated in 6-well plates at a low density (e.g., 500-1000 cells/well).
- Drug Treatment: After allowing the cells to attach overnight, they are treated with various concentrations of **CNDAC hydrochloride** for a specified duration (e.g., 24 hours).
- Recovery: The drug-containing medium is removed, and the cells are washed with PBS and then incubated in fresh drug-free medium for a period that allows for colony formation (typically 7-14 days).
- Colony Staining and Counting: The colonies are fixed with a methanol/acetic acid solution and then stained with crystal violet. Colonies containing at least 50 cells are counted.
- Data Analysis: The surviving fraction of cells for each treatment group is calculated relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

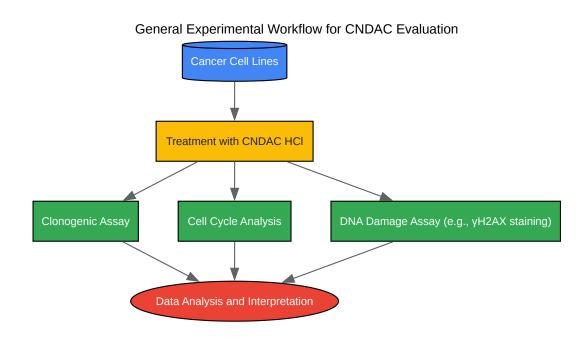
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

- Cell Treatment: Cells are treated with CNDAC hydrochloride at the desired concentrations and for the specified time points.
- Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.



- Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
- Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
 The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
- Data Analysis: The resulting data is analyzed using appropriate software to generate a
 histogram of cell count versus DNA content, from which the percentage of cells in each
 phase of the cell cycle can be quantified.



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General Experimental Workflow for CNDAC Evaluation

Preclinical and Clinical Development



CNDAC and its prodrug sapacitabine have undergone evaluation in numerous preclinical models and have advanced into clinical trials for the treatment of hematologic malignancies and solid tumors. In a P388 tumor model in CDF1 mice, CNDAC administered at 20 mg/kg intraperitoneally daily for 10 days significantly increased survival time and rate. Clinical trials of sapacitabine have been conducted in patients with acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and various solid tumors.

Conclusion

CNDAC hydrochloride is a promising nucleoside analog with a distinct mechanism of action that involves the induction of DNA single- and double-strand breaks. Its activity, particularly in tumors with deficiencies in the homologous recombination repair pathway, suggests a potential for targeted therapeutic strategies. The data presented in this technical guide provide a foundational resource for researchers and drug development professionals interested in the further exploration and clinical application of CNDAC.

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